molecular formula C12H12N2O2 B1439415 methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate CAS No. 1239577-96-8

methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1439415
CAS No.: 1239577-96-8
M. Wt: 216.24 g/mol
InChI Key: DHOPUVISAVYJOJ-UHFFFAOYSA-N
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Description

Methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound featuring a 2-methylphenyl substituent at position 3 and a methyl ester group at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, including antimicrobial, anti-inflammatory, and pesticidal activities . The methyl ester group enhances solubility in organic solvents, while the 2-methylphenyl substituent influences steric and electronic properties, affecting reactivity and biological interactions.

Properties

IUPAC Name

methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-5-3-4-6-9(8)10-7-11(14-13-10)12(15)16-2/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOPUVISAVYJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by esterification to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate and its derivatives have shown promising anticancer properties. Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds derived from pyrazoles have demonstrated cytotoxic effects against MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines, with IC50 values indicating significant potency against these cells .

Anti-inflammatory Properties
Pyrazole compounds are also recognized for their anti-inflammatory effects. Studies have reported that certain derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves interaction with specific biological targets, such as protein kinases. For example, some derivatives have been identified as inhibitors of Bruton's tyrosine kinase, which plays a critical role in B-cell signaling pathways relevant to various cancers .

Biological Research

Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit antimicrobial properties, making them useful in combating bacterial infections. The compound has been evaluated for its effectiveness against various pathogens, demonstrating moderate antibacterial activity .

Protein Kinase Inhibition
The ability of this compound to inhibit protein kinases is significant for drug development. Protein kinases are critical in regulating cellular functions and are often implicated in cancer progression and other diseases. The compound's structure allows it to modulate kinase activity effectively, positioning it as a valuable scaffold for developing new therapeutic agents .

Industrial Applications

Synthesis of Complex Organic Molecules
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions, making it useful in the development of new materials and chemicals .

Summary Table of Applications

Application AreaDescriptionExample Findings
Medicinal Chemistry Anticancer and anti-inflammatory propertiesSignificant cytotoxicity against multiple cancer cell lines
Biological Research Antimicrobial activity and protein kinase inhibitionModerate antibacterial effects; inhibition of Bruton's tyrosine kinase
Industrial Uses Building block in organic synthesisUseful in synthesizing complex organic molecules

Case Studies

  • Anticancer Activity Study : A study published in MDPI evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated that these compounds could significantly inhibit the proliferation of several cancer cell lines with varying IC50 values, suggesting their potential as therapeutic agents .
  • Inflammation Research : Another study focused on the anti-inflammatory properties of pyrazole compounds, highlighting their ability to reduce inflammation markers in vitro. This research supports the potential application of these compounds in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole carboxylates with variations in aromatic substituents and functional groups exhibit distinct physicochemical and biological properties. Below is a systematic comparison with key analogs:

Substituent Variations on the Aromatic Ring

Methyl 3-(4-Bromophenoxyphenyl)-1H-Pyrazole-5-Carboxylate ()
  • Structure: 4-Bromophenoxy-phenyl group at position 3.
  • Key Differences: The bromine atom introduces electron-withdrawing effects and heavier molecular weight (MW: ~406.2 g/mol vs. target compound’s ~246.3 g/mol).
Methyl 3-(5-Chloro-2-Hydroxyphenyl)-1H-Pyrazole-5-Carboxylate ()
  • Structure : 5-Chloro-2-hydroxyphenyl group at position 3.
  • Key Differences: The hydroxyl (-OH) and chloro (-Cl) groups increase polarity and hydrogen-bonding capacity. Predicted pKa = 8.92 , suggesting moderate acidity. This compound’s solubility in polar solvents (e.g., ethanol) is likely higher than the target compound’s .
Methyl 3-(2-Nitrophenyl)-1H-Pyrazole-5-Carboxylate ()
  • Structure : 2-Nitrophenyl group at position 3.
  • Key Differences: The nitro (-NO₂) group is strongly electron-withdrawing, reducing electron density on the pyrazole ring. Boiling point = 483.9°C (vs. ~250–300°C for methyl-substituted analogs), indicating higher thermal stability .
Methyl 3-(4-Ethoxyphenyl)-1H-Pyrazole-5-Carboxylate ()
  • Structure : 4-Ethoxyphenyl group at position 3.
  • Key Differences : The ethoxy (-OCH₂CH₃) group enhances lipophilicity and may slow metabolic degradation compared to methyl substituents .

Comparison Table: Key Structural and Physical Properties

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Notable Properties
Methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate 2-Methylphenyl C₁₂H₁₂N₂O₂ 246.3 Moderate solubility in organics
Methyl 3-(4-bromophenoxyphenyl)-1H-pyrazole-5-carboxylate 4-Bromophenoxyphenyl C₁₇H₁₃BrN₂O₃ 406.2 High halogen bonding potential
Methyl 3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxylate 5-Chloro-2-hydroxyphenyl C₁₁H₉ClN₂O₃ 252.7 pKa = 8.92; polar solubility
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate 2-Nitrophenyl C₁₁H₉N₃O₄ 247.2 High thermal stability (bp = 483.9°C)
Methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate 4-Ethoxyphenyl C₁₃H₁₄N₂O₃ 258.3 Enhanced lipophilicity

Biological Activity

Methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 2-methylphenyl group and a carboxylate moiety, which enhances its lipophilicity and potential interactions with biological targets. The structural formula can be represented as follows:

C12H13N2O2\text{C}_12\text{H}_{13}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms include:

  • Anticancer Activity : Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of multiple cancer cell types, including breast (MDA-MB-231) and liver (HepG2) cancers. The inhibition often involves the modulation of cell cycle progression and induction of apoptosis through pathways such as the downregulation of Bcl-2 and upregulation of Bax .
  • Anti-inflammatory Properties : The compound has demonstrated potential as an anti-inflammatory agent. It can inhibit the release of pro-inflammatory cytokines like TNF-alpha, thereby reducing inflammation in various models .
  • Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to elucidate its effectiveness against specific pathogens.

Anticancer Activity

A comprehensive review of the literature indicates significant cytotoxic effects against various cancer cell lines. For example, this compound derivatives have shown IC50 values in the low micromolar range across different studies:

Cell Line IC50 (µM) Reference
MDA-MB-2310.46
HepG20.39
A54926
HCT1161.48

These findings suggest that the compound has substantial potential as a lead for developing new anticancer therapies.

Anti-inflammatory Activity

In vivo studies have demonstrated that derivatives of this compound can significantly inhibit LPS-induced TNF-alpha release, indicating a strong anti-inflammatory effect. For instance, one study reported an inhibition value of 97.7% at a concentration of 10 mM .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Treatment : In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant cell death and reduced proliferation rates, supporting its use as a candidate for breast cancer therapy .
  • Inflammation Models : Animal models treated with this compound showed reduced markers of inflammation in tissues following LPS administration, suggesting its utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. For example, ethyl acetoacetate can react with substituted phenylhydrazines under reflux in ethanol, followed by esterification . Key variables include solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling steps). Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation .
  • Data Analysis : GC or HPLC purity checks (≥95%) and NMR (¹H/¹³C) confirm regioselectivity. Discrepancies in yield (e.g., 60–85%) may arise from competing side reactions, such as dimerization, which can be mitigated by controlled stoichiometry .

Q. How is the structural identity of this compound validated experimentally?

  • Methodology : Multi-spectral analysis is critical:

  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and pyrazole ring vibrations (C=N) near 1600 cm⁻¹ .
  • NMR : ¹H NMR shows characteristic singlet for the methyl ester (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR distinguishes the carboxylate carbon at ~165 ppm .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 231.1) and fragmentation patterns .

Q. What are the key physicochemical properties of this compound relevant to solubility and reactivity?

  • Methodology : Solubility is assessed in polar (DMSO, methanol) and nonpolar solvents (hexane) via gravimetric analysis. LogP values (estimated via HPLC) guide solvent selection for reactions. Thermal stability (TGA/DSC) reveals decomposition temperatures (>200°C), critical for storage .
  • Data Interpretation : Low water solubility (<1 mg/mL) necessitates DMSO for biological assays. Reactivity with strong oxidizers (e.g., HNO₃) is noted in SDS sections, requiring inert handling conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and explain the regioselectivity of pyrazole ring formation?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model transition states during cyclocondensation. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites, explaining preferential 1,3-dipolar addition .
  • Case Study : For analogous pyrazole derivatives, DFT predicts higher activation energy for 1,4-regioisomers, aligning with experimental dominance of 1,3-products .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Methodology : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) often stem from assay conditions (pH, temperature) or impurities. Reproducibility requires:

  • Standardized Protocols : Fixed substrate concentrations (e.g., 10 µM ATP for kinase assays).
  • Orthogonal Assays : Cross-validate via fluorescence polarization and radiometric methods .
    • Example : Conflicting cytotoxicity data may arise from varying cell lines (e.g., HeLa vs. MCF-7). Meta-analysis of literature (e.g., PubChem BioAssay) identifies consensus targets .

Q. How can this compound serve as a precursor for fused heterocyclic systems (e.g., pyrazolo-triazepines)?

  • Methodology : React the pyrazole ester with electrophiles (e.g., chloroacetyl chloride) to form intermediates for annulation. For example:

  • Step 1 : Alkylation at N1 using 2-bromoacetophenone yields a ketone intermediate.
  • Step 2 : Condensation with thiourea forms pyrazolo[5,1-d][1,2,5]triazepine-4-thiones, characterized via X-ray crystallography .
    • Data Challenges : Side products (e.g., dimeric adducts) require column chromatography (silica gel, ethyl acetate/hexane) and LC-MS monitoring .

Q. What are the limitations in current ecotoxicological data for this compound, and how can they be addressed?

  • Gaps : Existing SDS sections note "no data available" for biodegradation, bioaccumulation, or aquatic toxicity .
  • Methodology : Perform OECD 301 (ready biodegradability) and 305 (bioaccumulation in fish) tests. Computational tools (e.g., EPI Suite) estimate persistence (PBT/vPvB) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate
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methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate

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